1-benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
1-Benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both benzothiophene and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzothiophene and indole moieties through a methanone linkage. This can be achieved using reagents like acyl chlorides or anhydrides under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzothiophene and indole rings. Reagents like halogens or nitrating agents can introduce new substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone can be compared with other compounds that feature benzothiophene or indole moieties:
Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid and benzothiophene-3-amine share the benzothiophene core but differ in their functional groups and reactivity.
Indole Derivatives: Indole-3-acetic acid and indole-3-carbinol are well-known indole derivatives with distinct biological activities.
The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
IUPAC Name |
1-benzothiophen-3-yl(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYIVDZOGFJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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